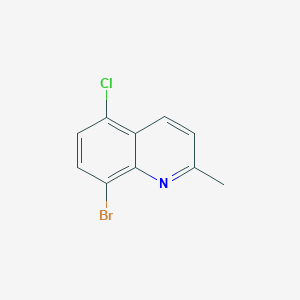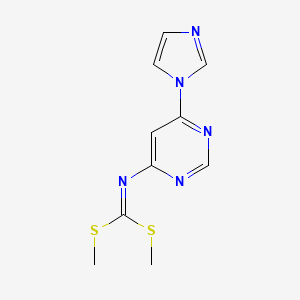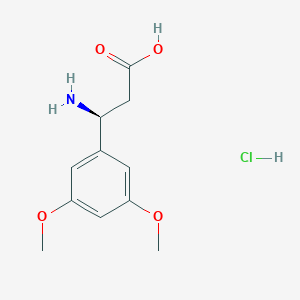
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is a versatile compound used in various scientific research fields. Its unique structure, which includes an amino group and two methoxy groups attached to a phenyl ring, makes it suitable for a wide range of applications, including drug development, organic synthesis, and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and (S)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for treating neurological disorders.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
- (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride
- (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride
Uniqueness
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C11H16ClNO4 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
KHOXCFRQQWIJDU-PPHPATTJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



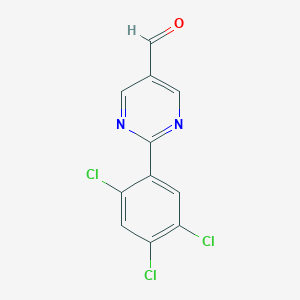

![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)

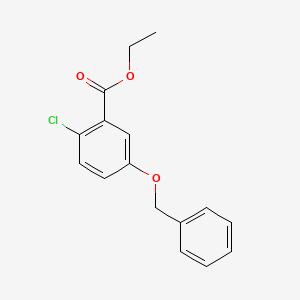
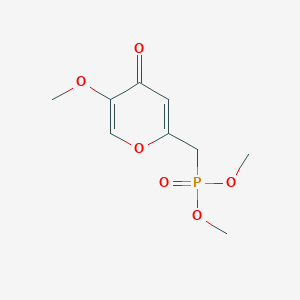
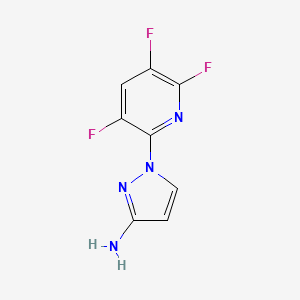



![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
